molecular formula C13H19BrN2 B7937495 3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline

Cat. No.: B7937495
M. Wt: 283.21 g/mol
InChI Key: WEHCNZDBTJBPLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline is an organic compound with a complex structure that includes a bromine atom, a cyclobutylmethyl group, and a methylamino group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylaniline: Similar structure but lacks the cyclobutylmethyl and methylamino groups.

    5-Bromo-2-methylaniline: Another brominated aniline derivative with different substitution patterns.

    3-Bromo-4-methylaniline: Similar brominated aniline with a different position of the methyl group.

Uniqueness

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline is unique due to the presence of the cyclobutylmethyl and methylamino groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-[[cyclobutylmethyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-16(8-10-3-2-4-10)9-11-5-12(14)7-13(15)6-11/h5-7,10H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCNZDBTJBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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